Dasatinib

概述

描述

达沙替尼是一种靶向治疗药物,主要用于治疗某些慢性髓系白血病和急性淋巴细胞白血病。它在费城染色体阳性的病例中特别有效。 达沙替尼是一种酪氨酸激酶抑制剂,通过阻断多种酪氨酸激酶发挥作用,包括 Bcr-Abl 和 Src 激酶家族 .

准备方法

合成路线和反应条件: 达沙替尼的合成涉及多个步骤。其中一个关键步骤包括在碱性条件下,将乙基 3-氧代丙酸酯与 2-氯-6-甲基苯胺反应。然后加入含有溶解的溴化铜的溶剂,最后加入硫脲使化合物环化形成 2-氨基-N-(2-氯-6-甲基苯基)噻唑-5-甲酰胺。 最后一步是通过在碱和离子液体的作用下,将 4,6-二氯-2-甲基嘧啶、N-羟乙基哌嗪和 2-氨基-N-(2-氯-6-甲基苯基)噻唑-5-甲酰胺反应合成达沙替尼 .

工业生产方法: 达沙替尼的工业生产通常涉及使用与上述类似反应条件的大规模合成。 该过程针对产量和纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

Dasatinib Metabolism

This compound is primarily metabolized by CYP3A4 in humans, with minor contributions from flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes . Several metabolites have been identified :

- M4, M20, and M24: Mainly generated by CYP3A4 .

- M5: Generated by FMO3 .

- M6: Generated by a cytosolic oxidoreductase .

This compound Interactions with Kinases

This compound interacts with the ATP-binding cleft of various kinases, inhibiting their activity . Chemical proteomics have identified over 40 kinase targets of this compound .

- Direct Targets: ABL, ARG, SRC, LYN, YES, LCK, FRK, BRK (PTK6), ACK (TNK2), CSK, Ephrin receptors, DDR1, EGFR .

- Indirect Targets: FAK, CASL, paxillin, cortactin, and CDCP1 .

This compound Conjugation

To modulate this compound's properties, derivatives have been synthesized through esterification with amino acids and fatty acids . These modifications can affect the drug's stability and binding affinity . Modeling studies have shown that these chemical modifications are generally well-tolerated, with favorable binding energies .

Chemical Proteomics of this compound Targets

Chemical proteomics, using c-Dasatinib as bait, identified numerous kinases that interact with this compound . This approach helps to understand the wide-ranging effects of this compound on tyrosine kinases and identify both direct binding partners and downstream substrate proteins .

Effects on Tyrosine Kinase Activity

This compound inhibits the tyrosine kinase activity of its direct targets and induces changes in downstream substrate proteins . Studies using drug-resistant gatekeeper mutants have shown that SFK kinases, particularly SRC and FYN, as well as EGFR, are relevant targets for this compound action .

科学研究应用

Treatment of Chronic Myeloid Leukemia (CML)

Dasatinib is approved for all phases of CML, particularly in patients who are newly diagnosed or have shown resistance to imatinib. Key studies demonstrate its effectiveness:

- Frontline Therapy : In the DASISION trial, this compound was compared with imatinib as a first-line treatment for newly diagnosed CML patients. Results showed that this compound led to higher rates of major molecular response (MMR) at 5 years (84% vs. 64% for imatinib) and improved progression-free survival .

- Long-term Efficacy : A long-term follow-up study indicated that this compound maintains a favorable safety profile while achieving high rates of cytogenetic responses. After 11 years, the cumulative complete cytogenetic response rate was 92.6%, and the major molecular response rate was 88.2% .

| Study | Population | Key Findings |

|---|---|---|

| DASISION | Newly diagnosed CML | Higher MMR rates with this compound compared to imatinib |

| Long-term Follow-up | CML patients | Sustained cytogenetic responses over 11 years |

Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

This compound is also indicated for Ph+ ALL, particularly in cases where patients are resistant or intolerant to prior therapies. Its application in this context has been supported by clinical trials demonstrating significant efficacy in inducing remission .

Immunomodulatory Effects

Recent studies suggest that this compound may possess immunomodulatory properties beyond its role as a kinase inhibitor. Research has indicated potential benefits in enhancing immune responses, which could be leveraged in combination therapies for various malignancies .

Drug Repurposing

This compound's profile has led to investigations into its repurposing for other conditions. For instance, ongoing studies are exploring its effectiveness in solid tumors and other hematological malignancies due to its mechanism of action against multiple kinases involved in tumor progression .

Safety Profile

This compound is generally well-tolerated; however, it is associated with specific adverse effects such as pleural effusion, thrombocytopenia, and fatigue. The incidence of pleural effusion was notably higher during the first year of treatment . Long-term studies continue to monitor these effects, ensuring that the benefits outweigh the risks for patients.

作用机制

达沙替尼通过抑制多种酪氨酸激酶发挥作用,包括 Bcr-Abl 和 Src 激酶家族。它结合到 ABL 激酶结构域的活性构象和非活性构象,阻止下游信号通路的磷酸化和激活。 这种抑制导致癌细胞中细胞增殖的抑制和凋亡的诱导 .

类似化合物:

独特之处: 达沙替尼在抑制广泛的激酶方面是独一无二的,包括 ABL 激酶结构域的活性构象和非活性构象。 这使得它在其他抑制剂(如伊马替尼)由于耐药性而可能失效的情况下仍然有效 .

相似化合物的比较

Imatinib: Another tyrosine kinase inhibitor used for similar indications.

Nilotinib: Similar to dasatinib but has a different binding profile and is used in cases where this compound is not effective.

Bosutinib: Another tyrosine kinase inhibitor with a different spectrum of activity.

Uniqueness: this compound is unique in its ability to inhibit a broad spectrum of kinases, including both active and inactive conformations of the ABL kinase domain. This makes it effective in cases where other inhibitors, such as imatinib, may fail due to resistance .

生物活性

Dasatinib, a potent multikinase inhibitor, is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and its impact on various cellular pathways.

This compound targets multiple kinases involved in cancer progression. Its primary action is through the inhibition of the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. In addition to BCR-ABL, this compound inhibits several other kinases:

- SRC Family Kinases : SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN.

- Receptor Tyrosine Kinases : c-KIT, PDGFR (α and β), DDR1 and 2.

- TEC Family Kinases : TEC and BTK.

This broad-spectrum activity allows this compound to overcome resistance mechanisms associated with imatinib treatment by effectively targeting most clinically relevant BCR-ABL mutations .

Efficacy in Clinical Trials

This compound has undergone extensive clinical evaluation across multiple phases. Below is a summary of key findings from significant studies:

Case Studies and Observations

- Case Study on Immunomodulatory Effects :

- Neutrophil Function Inhibition :

Side Effects and Management

This compound treatment is associated with several side effects that can impact patient quality of life. The most common adverse events reported include:

- Diarrhea

- Fatigue

- Myelosuppression

- Pleural effusion

Management strategies involve monitoring blood counts regularly and adjusting dosages as necessary to mitigate severe side effects while maintaining therapeutic efficacy .

属性

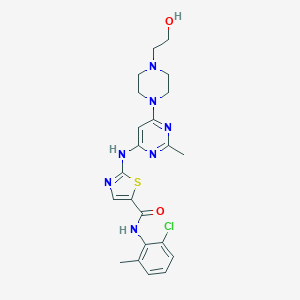

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZXTGUTAYRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040979 | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.28e-02 g/L | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dasatinib, at nanomolar concentrations, inhibits the following kinases: BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. Based on modeling studies, dasatinib is predicted to bind to multiple conformations of the ABL kinase. In vitro, dasatinib was active in leukemic cell lines representing variants of imatinib mesylate sensitive and resistant disease. Dasatinib inhibited the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL. Under the conditions of the assays, dasatinib was able to overcome imatinib resistance resulting from BCR-ABL kinase domain mutations, activation of alternate signaling pathways involving the SRC family kinases (LYN, HCK), and multi-drug resistance gene overexpression. | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302962-49-8, 863127-77-9 | |

| Record name | Dasatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302962-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DASATINIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-286 °C, 280 - 286 °C | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。